2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol
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Overview
Description
2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol is a complex organic compound characterized by multiple chlorophenyl groups and hydroxyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydroxylation: The amine undergoes hydroxylation in the presence of a hydroxylating agent like hydrogen peroxide to introduce the hydroxyl group.
Final Assembly: The final step involves the coupling of the hydroxylated amine with another 4-chlorobenzaldehyde derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol exerts its effects involves interaction with specific molecular targets. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Known for its use as an insecticide.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethylene: A degradation product of DDT with environmental persistence.
2,2-Bis(4-chlorophenyl)-1,1,1-trichloroethane:
Uniqueness
2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol is unique due to its combination of hydroxyl and amino functionalities, which confer distinct chemical reactivity and potential biological activity. Unlike its simpler analogs, this compound offers a broader range of applications in scientific research and potential therapeutic uses.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[[2,2-bis(4-chlorophenyl)-2-hydroxyethyl]amino]-1,1-bis(4-chlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl4NO2/c29-23-9-1-19(2-10-23)27(34,20-3-11-24(30)12-4-20)17-33-18-28(35,21-5-13-25(31)14-6-21)22-7-15-26(32)16-8-22/h1-16,33-35H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQWMVUMDYNXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)(C4=CC=C(C=C4)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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